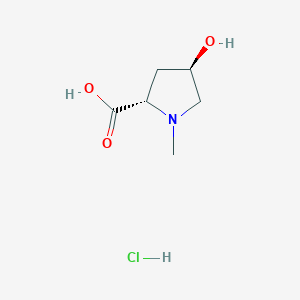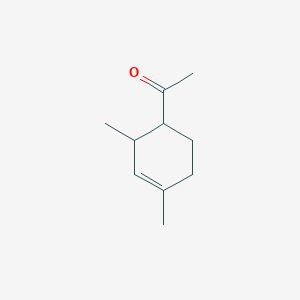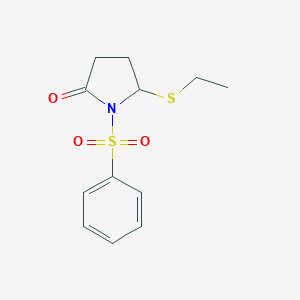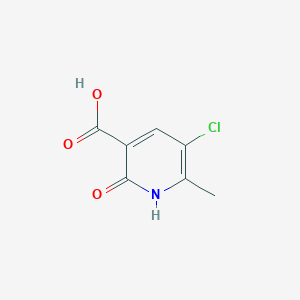![molecular formula C20H19NO5 B051371 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid CAS No. 312965-04-1](/img/structure/B51371.png)
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid is a synthetic organic compound known for its utility in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amine groups during peptide synthesis. This compound is particularly valued for its stability and ease of removal under mildly basic conditions, making it a staple in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid typically involves the reaction of morpholine-2-carboxylic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine-2-carboxylic acid+Fmoc-Cl→4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid+HCl
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the Fmoc group, which can be replaced by other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF is commonly used to remove the Fmoc group.
Substitution Reactions: Various nucleophiles such as amines or thiols can be used to substitute the Fmoc group.
Major Products Formed:
Deprotection: Removal of the Fmoc group yields morpholine-2-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted morpholine-2-carboxylic acid derivatives can be formed.
Chemistry:
Peptide Synthesis: Widely used in solid-phase peptide synthesis as a protecting group for amines.
Organic Synthesis: Utilized in the synthesis of complex organic molecules where temporary protection of functional groups is required.
Biology and Medicine:
Drug Development: Used in the synthesis of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in the preparation of bioconjugates for research and diagnostic purposes.
Industry:
Pharmaceutical Manufacturing: Integral in the production of peptide drugs.
Biotechnology: Used in the development of biotechnological tools and reagents.
Mechanism of Action
The primary mechanism of action for 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid involves the protection and deprotection of amine groups. The Fmoc group protects the amine during synthetic steps and can be selectively removed under basic conditions, allowing for further functionalization or coupling reactions. The molecular targets are typically the amine groups of amino acids or peptides, and the pathways involved include nucleophilic substitution and deprotection reactions.
Comparison with Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Compounds: Another class of protecting groups used in peptide synthesis, but Boc groups are removed under acidic conditions.
Cbz (Carbobenzyloxy) Protected Compounds: Used similarly to Fmoc but require hydrogenolysis for removal.
Uniqueness: 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid is unique due to its stability under acidic conditions and ease of removal under mildly basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where selective deprotection is crucial.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-19(23)18-11-21(9-10-25-18)20(24)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZVFPRISNDQLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373253 |
Source


|
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312965-04-1 |
Source


|
| Record name | 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
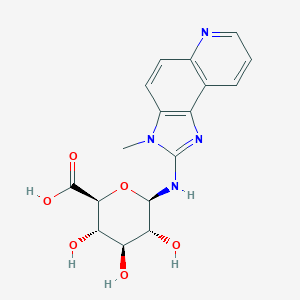

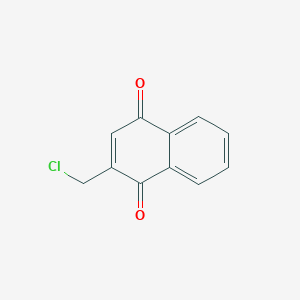
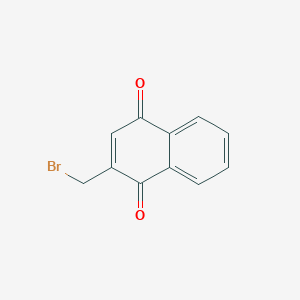
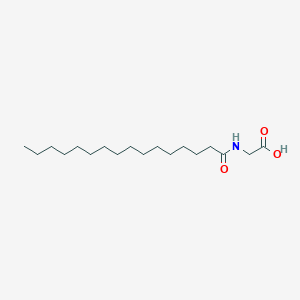

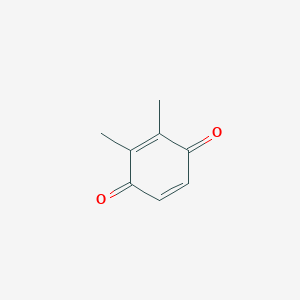
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
